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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical intermediate of
interest in pharmaceutical synthesis and drug development. Its purity and structural integrity
are critical for the quality and safety of downstream products. This document provides detailed
analytical methods and protocols for the comprehensive characterization of this compound,
ensuring reliable and reproducible results. The methodologies covered include Nuclear
Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC),
Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Structure

IUPAC Name: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride Molecular
Formula: C11H16CINO2 Molecular Weight: 229.71 g/mol CAS Number: 100511-78-2

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the complete characterization of
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. This involves spectroscopic
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techniques for structural elucidation and chromatographic methods for purity assessment.

Workflow for Compound Characterization
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Caption: Workflow for the analytical characterization of Methyl 3-(4-

(aminomethyl)phenyl)propanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the
molecule. Both *H and 3C NMR should be performed.

Expected *H NMR Data (400 MHz, DMSO-de)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~8.40 br s 3H -NHs*
740 4 oH Ar-H (ortho to

CH2NHs™)
7.5 q oH Ar-H (ortho to
CH2CH2COOCH:S3)
~4.00 q 2H -CH2NHs+
~3.60 s 3H -OCHs
~2.90 t 2H Ar-CH2CH:-
~2.65 t 2H -CH2COOCH:3
13 _

Chemical Shift (ppm) Assignment
~172.5 C=0 (ester)
~142.0 Ar-C (quaternary, attached to CHzNHs™)
~138.5 Ar-C (quaternary, attached to CH2CH2COOCHS3)
~129.5 Ar-CH
~129.0 Ar-CH
~51.5 -OCHs
~42.0 -CH2NHs*
~35.0 Ar-CH2CH2-
~30.0 -CH2COOCH:s
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh 10-20 mg of Methyl 3-(4-
(aminomethyl)phenyl)propanoate hydrochloride into a clean, dry NMR tube.[1]

e Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
The use of DMSO-ds is recommended to ensure the solubility of the hydrochloride salt and
to observe the exchangeable protons of the ammonium group.

» Dissolution: Vortex the tube until the sample is completely dissolved. If particulates are
present, filter the solution through a glass wool plug into a clean NMR tube.[1][2][3]

o Data Acquisition:

o H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient
relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the
guaternary carbon signals in 13C NMR.

o 13C NMR: Acquire a proton-decoupled spectrum. A higher number of scans will likely be

necessary to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for identifying and
quantifying any process-related impurities.

Proposed HPLC Method Parameters
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Parameter Condition

Column C18 reverse-phase, 4.6 x 150 mm, 5 pm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Start with 10% B, increase to 90% B over 15
Gradient min, hold for 2 min, return to 10% B and

equilibrate for 3 min.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 220 nm and 254 nm
Injection Volume 10 uL

) ) ~ 7-9 minutes (highly dependent on the specific
Expected Retention Time
system)

Experimental Protocol: HPLC Analysis

Mobile Phase Preparation: Prepare the mobile phases as described in the table above and
degas them thoroughly.

Standard Solution Preparation: Prepare a stock solution of a reference standard of Methyl 3-
(4-(aminomethyl)phenyl)propanoate hydrochloride of known purity at a concentration of
approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

Sample Solution Preparation: Prepare a solution of the sample to be tested at the same
concentration as the standard solution.

System Suitability: Inject the standard solution multiple times to ensure the system is
equilibrated and that parameters such as retention time, peak area, and tailing factor are
reproducible.

Analysis: Inject the sample solution and record the chromatogram. The purity can be
calculated based on the area percentage of the main peak relative to the total area of all
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Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron
lonization (EI) or Electrospray lonization (ESI) can be utilized. ESI is generally preferred for
polar molecules and will likely yield the protonated molecular ion.

Expected Mass Spectrometry Data (ESI+)

m/z Assignment
194.12 [M+H]* (protonated molecule of the free base)
216.10 [M+Na]* (sodium adduct of the free base)

Logical Fragmentation Pathway
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Caption: Proposed ESI-MS fragmentation pathway for the free base.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a
solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

e Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an
HPLC system.

» Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the
molecule.

Expected FT-IR Data

Wavenumber (cm~?) Assignment

N-H stretch (primary amine salt), C-H stretch

3100-2800 (aromatic and aliphatic)
~1735 C=0 stretch (ester)

~1610, ~1520 C=C stretch (aromatic ring)
~1250 C-0 stretch (ester)

Experimental Protocol: FT-IR Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of
the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR)
accessory.

o Data Acquisition: Record the spectrum from 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups of the molecule.

Summary of Analytical Data

The combination of these analytical techniques provides a comprehensive characterization of
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, confirming its identity, purity,
and integrity. All data should be documented in a formal certificate of analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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